

S-Tag Peptide: A Comprehensive Technical Guide

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Compound of Interest		
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This guide provides an in-depth overview of the S-Tag peptide, a widely utilized tool in protein expression and purification. We will delve into its fundamental structure, physicochemical properties, and its interaction with its binding partner, the S-protein. This document also offers detailed experimental protocols for its application in affinity chromatography.

Core Structure and Physicochemical Properties

The S-Tag is a synthetic 15-amino-acid peptide with the sequence Lys-Glu-Thr-Ala-Ala-Ala-Lys-Phe-Glu-Arg-Gln-His-Met-Asp-Ser.[1] It is derived from the N-terminus of bovine pancreatic ribonuclease A (RNase A).[1] The S-Tag system is based on the high-affinity interaction between the S-Tag peptide and the S-protein, which is the larger C-terminal fragment of RNase A.

The peptide is notable for its high content of charged and polar residues, which is believed to contribute to the increased solubility of fusion proteins.[1] In its unbound state, the S-Tag peptide is thought to be largely unstructured.[1]

A summary of the key quantitative properties of the S-Tag peptide is presented in the table below.



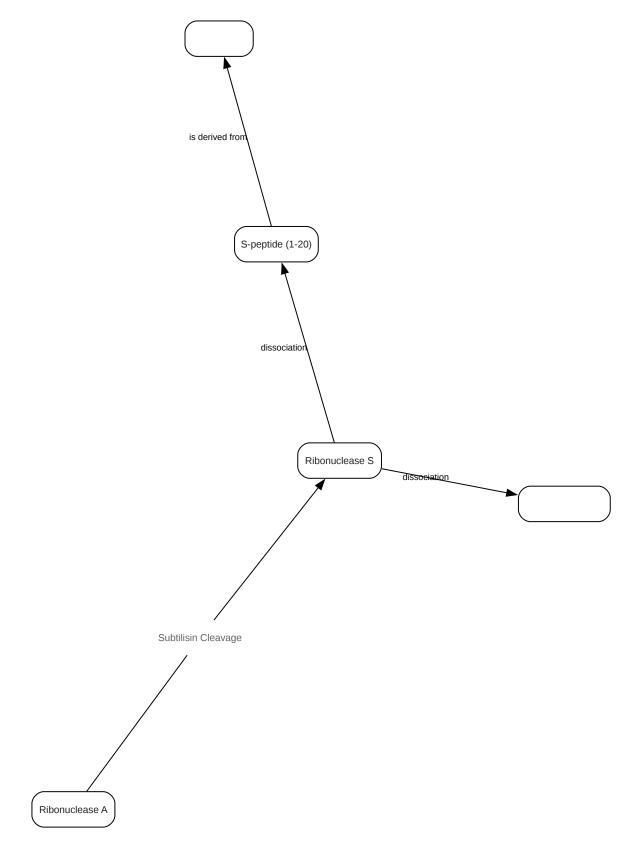
Property	Value
Amino Acid Sequence	KETAAAKFERQHMDS
Number of Amino Acids	15
Molecular Weight	~1748.9 Da
Theoretical Isoelectric Point (pl)	4.45

The S-Tag:S-protein Interaction: A Look into Ribonuclease S

The structural basis for the interaction between the S-Tag and the S-protein can be understood by examining the crystal structure of Ribonuclease S (RNase S). RNase S is a fully active enzyme formed by the non-covalent association of the S-peptide (residues 1-20 of RNase A) and the S-protein (residues 21-124 of RNase A). The S-Tag corresponds to the first 15 amino acids of the S-peptide.

The crystal structure of RNase S reveals that the S-peptide binds to a groove on the surface of the S-protein. This interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions. The N-terminal alpha-helix of the S-peptide is a key structural motif for this binding.





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Figure 1. Relationship between Ribonuclease A, S-protein, and S-Tag.



Application in Affinity Chromatography: A Detailed Protocol

The high-affinity and specific interaction between the S-Tag and S-protein is widely exploited for the purification of recombinant proteins. The following protocol outlines a typical workflow for the affinity purification of an S-tagged protein using S-protein agarose.

Materials:

- · Cell lysate containing the S-tagged protein of interest
- S-protein Agarose resin
- Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
- Elution Buffer (e.g., 0.2 M sodium citrate, pH 2.0 or 3 M Guanidine HCl)
- Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- · Chromatography column
- Standard laboratory equipment (centrifuge, spectrophotometer, etc.)

Protocol:

- Resin Equilibration:
 - Gently resuspend the S-protein Agarose resin.
 - Transfer the required amount of slurry to a chromatography column.
 - Allow the storage buffer to drain.
 - Equilibrate the resin by washing with 5-10 column volumes of Binding/Wash Buffer.
- Lysate Preparation:
 - Clarify the cell lysate by centrifugation to remove cell debris and insoluble material.



Filter the supernatant through a 0.45 μm filter.

Protein Binding:

- Load the clarified lysate onto the equilibrated column. The flow rate should be optimized for efficient binding.
- For batch purification, incubate the lysate with the resin slurry on a rotator at 4°C for a defined period (e.g., 1-2 hours).

· Washing:

- Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove nonspecifically bound proteins.
- Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

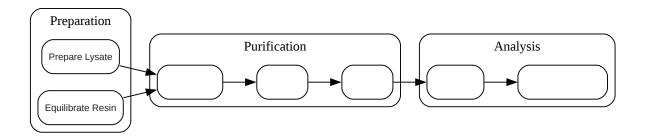
Elution:

- Elute the bound S-tagged protein by applying the Elution Buffer to the column.
- Collect fractions of a defined volume.
- Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer to preserve protein activity.

Analysis:

- Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the eluted protein.
- Pool the fractions containing the purified protein.
- Resin Regeneration (Optional):
 - If the elution was performed under non-denaturing conditions, the resin can often be regenerated by washing with several column volumes of high and low pH buffers, followed by re-equilibration in Binding/Wash Buffer.





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Figure 2. Workflow for S-Tag protein affinity purification.

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References

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